molecular formula C7H7NO3 B1617524 4-(Hydroxyamino)benzoic acid CAS No. 13252-71-6

4-(Hydroxyamino)benzoic acid

Cat. No.: B1617524
CAS No.: 13252-71-6
M. Wt: 153.14 g/mol
InChI Key: ZIJKJLVJUJMAOP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(Hydroxyamino)benzoic acid is an organic compound with the molecular formula C7H7NO3 It is a derivative of benzoic acid, where the amino group is substituted with a hydroxyamino group at the para position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Hydroxyamino)benzoic acid can be achieved through several methods. One common approach involves the nitration of benzoic acid to form 4-nitrobenzoic acid, followed by reduction to 4-aminobenzoic acid. The final step involves the hydroxylation of the amino group to form this compound. The reaction conditions typically involve the use of strong acids and bases, as well as specific catalysts to facilitate the reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale nitration and reduction processes. The use of continuous flow reactors and advanced purification techniques ensures high yield and purity of the final product. Industrial methods also focus on optimizing reaction conditions to minimize by-products and waste.

Chemical Reactions Analysis

Types of Reactions

4-(Hydroxyamino)benzoic acid undergoes various chemical reactions, including:

    Oxidation: The hydroxyamino group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The compound can be reduced to form 4-aminobenzoic acid.

    Substitution: The hydroxyamino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of 4-aminobenzoic acid.

    Substitution: Formation of various substituted benzoic acid derivatives.

Scientific Research Applications

Biological Activities

4-(Hydroxyamino)benzoic acid has been studied for its biological activities, particularly in antimicrobial and antifungal applications.

Antimicrobial Properties:

  • Research indicates that derivatives of 4-hydroxybenzoic acid demonstrate significant antimicrobial activity. For instance, certain hydrazide-hydrazone derivatives derived from this compound have shown potent antifungal effects against various strains, including Botrytis cinerea and Colletotrichum unicolor .

Pharmacological Potential:

  • The compound is being explored as an intermediate in drug synthesis due to its ability to interact with biological systems. Its reactivity allows it to participate in various biochemical pathways, which can be harnessed for therapeutic purposes.

Industrial Applications

Agricultural Chemicals:

  • This compound is utilized as an intermediate in the synthesis of agricultural chemicals. Its properties make it suitable for the development of herbicides and fungicides, contributing to enhanced crop protection strategies .

Wastewater Treatment:

  • The compound has been investigated for its role in wastewater treatment processes. Studies show that it can be effectively removed from effluents, indicating potential applications in environmental management and pollution control .

Toxicological Profile

Understanding the safety profile of this compound is crucial for its application in pharmaceuticals and agriculture.

Toxicity Studies:

  • Toxicological assessments have indicated that the compound exhibits low acute toxicity, with oral LD50 values exceeding 2,000 mg/kg in rats. It has been classified as slightly irritating to skin and moderately irritating to eyes but shows no significant adverse effects at therapeutic doses .

Environmental Impact:

  • The environmental risk associated with this compound is considered low, with studies showing minimal toxicity to aquatic organisms under predicted environmental concentrations (PEC) .

Case Studies

  • Antifungal Activity Study:
    • A study evaluated the antifungal properties of various derivatives of 4-hydroxybenzoic acid against multiple fungal strains. Results indicated that certain derivatives exhibited over 80% inhibition rates against specific pathogens, highlighting their potential use in agricultural fungicides .
  • Synthesis Optimization:
    • Research focused on optimizing the synthesis of this compound using different solvents and catalysts. The study found that microwave-assisted methods significantly improved yield and purity compared to traditional methods .

Mechanism of Action

The mechanism of action of 4-(Hydroxyamino)benzoic acid involves its interaction with specific molecular targets. The hydroxyamino group can form hydrogen bonds and interact with active sites of enzymes, leading to inhibition or modulation of enzyme activity. The compound may also participate in redox reactions, affecting cellular processes and pathways.

Comparison with Similar Compounds

Similar Compounds

    4-Aminobenzoic acid: Similar structure but with an amino group instead of a hydroxyamino group.

    4-Hydroxybenzoic acid: Contains a hydroxyl group instead of a hydroxyamino group.

    2-Hydroxyamino benzoic acid: The hydroxyamino group is at the ortho position instead of the para position.

Uniqueness

4-(Hydroxyamino)benzoic acid is unique due to the presence of both hydroxyl and amino functionalities in the para position, which imparts distinct chemical reactivity and potential biological activity compared to its analogs.

Biological Activity

4-(Hydroxyamino)benzoic acid, a derivative of 4-hydroxybenzoic acid, has garnered attention for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by data tables, case studies, and detailed research findings.

  • Molecular Formula : C7_7H8_8N2_2O3_3
  • Molecular Weight : 168.15 g/mol
  • Structure : Characterized by a hydroxy group and an amino group attached to a benzoic acid moiety.

Antioxidant Properties

This compound exhibits significant antioxidant activity, which is crucial for protecting cells from oxidative stress. It has been shown to scavenge free radicals effectively, contributing to its potential use in preventing oxidative damage in various diseases.

Study Method Findings
DPPH AssayDemonstrated strong radical scavenging ability, comparable to established antioxidants.
ABTS AssayShowed effective inhibition of ABTS radical cation formation.

Estrogenic Activity

Research indicates that this compound possesses estrogenic activity both in vitro and in vivo. It can stimulate the growth of human breast cancer cell lines, suggesting its role as a weak estrogen agonist.

  • Mechanism : It binds to estrogen receptors, albeit with lower affinity compared to estradiol.
  • Impact : Uterotrophic effects observed at higher concentrations indicate potential implications for hormone-related therapies.

Antimicrobial Effects

The compound has demonstrated antimicrobial properties against various pathogens, including both Gram-positive and Gram-negative bacteria.

Pathogen Activity Reference
Staphylococcus aureusInhibition observed
Escherichia coliModerate activity noted

Coenzyme Q10 Biosynthesis Restoration

A pivotal study highlighted the role of this compound in restoring Coenzyme Q10 (CoQ10) biosynthesis in COQ2-deficient cell lines. This restoration is crucial for mitochondrial function and energy production.

  • Experimental Design : Supplementation with varying concentrations of this compound was conducted on fibroblast lines deficient in COQ2.
  • Results : Significant increase in CoQ10 biosynthesis was observed alongside enhanced expression of biosynthetic enzymes .

Safety Profile

While this compound exhibits beneficial biological activities, its safety profile is also essential:

  • Toxicity Studies : The oral LD50 value is reported at approximately 2200 mg/kg in mice, indicating low acute toxicity.
  • Irritation Potential : Mild skin irritation and moderate eye irritation were noted in toxicity assessments .

Properties

IUPAC Name

4-(hydroxyamino)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7NO3/c9-7(10)5-1-3-6(8-11)4-2-5/h1-4,8,11H,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZIJKJLVJUJMAOP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)O)NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10157610
Record name Benzoic acid, 4-(hydroxyamino)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10157610
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

153.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13252-71-6
Record name Benzoic acid, 4-(hydroxyamino)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013252716
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 13252-71-6
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=41956
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Benzoic acid, 4-(hydroxyamino)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10157610
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-(Hydroxyamino)benzoic acid
Reactant of Route 2
4-(Hydroxyamino)benzoic acid
Reactant of Route 3
Reactant of Route 3
4-(Hydroxyamino)benzoic acid
Reactant of Route 4
Reactant of Route 4
4-(Hydroxyamino)benzoic acid
Reactant of Route 5
Reactant of Route 5
4-(Hydroxyamino)benzoic acid
Reactant of Route 6
4-(Hydroxyamino)benzoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.